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Abstract
Disialyllacto-N-tetraose (DSLNT) is a complex human milk oligosaccharide (HMO) with

significant biological activities, including roles in immune modulation and prevention of

necrotizing enterocolitis.[1][2] Its intricate structure, featuring an atypical Neu5Acα2-6GlcNAc

linkage, presents a considerable challenge for chemical synthesis.[3][4] This document

provides detailed protocols for the enzymatic synthesis of DSLNT, leveraging a modular

approach with specific glycosyltransferases. The methods outlined here offer a robust and

scalable strategy for producing high-purity DSLNT for research and therapeutic development.

Introduction
Human milk oligosaccharides are a diverse group of complex sugars that play a crucial role in

infant health. DSLNT is a prominent sialylated HMO, characterized by the presence of two

sialic acid residues.[5] One of these is attached via an uncommon Neu5Acα2-6 linkage to an

N-acetylglucosamine (GlcNAc) residue.[6] The enzymatic approach to DSLNT synthesis offers

superior control over stereochemistry and regioselectivity compared to traditional chemical

methods. This protocol utilizes a series of well-characterized enzymes to build the lacto-N-

tetraose (LNT) core, followed by sequential sialylation to yield the final DSLNT product.
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Table 1: Enzymes for DSLNT Synthesis

Enzyme Abbreviation Function

Source

Organism/Expressio

n System

β1-3-N-

acetylglucosaminyltra

nsferase

HpLgtA
Adds GlcNAc to

lactose
Helicobacter pylori

β1-3-

galactosyltransferase
Cv3GalT

Adds galactose to

form the LNT core

Chromobacterium

violaceum

α2-3-sialyltransferase

1 mutant M144D
PmST1-M144D

Adds Neu5Ac in an

α2-3 linkage to the

terminal galactose

Pasteurella multocida

α2-6-sialyltransferase ST6GalNAc6

Adds Neu5Ac in an

α2-6 linkage to

GlcNAc

Human (expressed in

HEK293-F cells)

Table 2: Reaction Conditions for the Synthesis of the
Lacto-N-tetraose (LNT) Core

Step

Acceptor

Substrat

e

Enzyme

Module

Donor

Substrat

e

Buffer
Tempera

ture
Time Yield

1
LacProC

bz (1)

N1

(HpLgtA)

UDP-

GlcNAc

Tris-HCl

(pH 8.0)
37°C 4-24 h 87%

2
LNTri II

(2)

G1

(Cv3GalT

)

UDP-Gal
Tris-HCl

(pH 8.0)
37°C 4-24 h 90%

Table 3: Reaction Conditions for the Sialylation of LNT
to form DSLNT
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Step
Acceptor

Substrate

Enzyme

Module

Donor

Substrate
Buffer

Temperatu

re
Time

3 LNT (3)

S2

(PmST1-

M144D)

CMP-

Neu5Ac

Tris-HCl

(pH 8.0)
37°C 4-24 h

4 LSTa (5)

S4

(ST6GalNA

c6)

CMP-

Neu5Ac

Tris-HCl

(pH 8.0)
37°C 4-24 h

Experimental Protocols
Materials

2-O-(N-benzyloxycarbonyl)aminopropyl β-lactoside (LacProCbz)

Uridine 5'-diphospho-N-acetylglucosamine (UDP-GlcNAc)

Uridine 5'-diphospho-galactose (UDP-Gal)

Cytidine 5'-monophospho-N-acetylneuraminic acid (CMP-Neu5Ac)

Recombinant enzymes (HpLgtA, Cv3GalT, PmST1-M144D, ST6GalNAc6)

Tris-HCl buffer

C18 silica gel cartridges

Bio-Gel P-2 resin

Ni-NTA affinity chromatography column

Protocol 1: Synthesis of Lacto-N-tetraose (LNT) Core
Step 1: Synthesis of Lacto-N-triose II (LNTri II)

Dissolve LacProCbz (5 mM) and UDP-GlcNAc in Tris-HCl buffer (pH 8.0).
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Add HpLgtA enzyme.

Incubate the reaction mixture at 37°C for 4 to 24 hours.

Monitor the reaction progress by TLC or HPLC.

Upon completion, purify the product (LNTri II) using a C18 cartridge followed by Bio-Gel P-

2 chromatography.[6]

Step 2: Synthesis of Lacto-N-tetraose (LNT)

Dissolve the purified LNTri II and UDP-Gal in Tris-HCl buffer (pH 8.0).

Add Cv3GalT enzyme.

Incubate the reaction mixture at 37°C for 4 to 24 hours.

Monitor the reaction progress.

Purify the LNT product using Bio-Gel P-2 chromatography.[6]

Protocol 2: Synthesis of Disialyllacto-N-tetraose
(DSLNT)

Step 3: α2-3 Sialylation

Dissolve the purified LNT (5 mM) and CMP-Neu5Ac (20 mM) in Tris-HCl buffer (pH 8.0).[7]

Add the PmST1-M144D enzyme.

Incubate at 37°C for 4 to 24 hours.[7]

The resulting product is LSTa. Purification can be performed using anion-exchange

chromatography.

Step 4: α2-6 Sialylation

Dissolve the purified LSTa and CMP-Neu5Ac (20 mM) in Tris-HCl buffer (pH 8.0).[7]
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Add the ST6GalNAc6 enzyme. This enzyme can be expressed in HEK293-F cells and

purified via Ni-NTA affinity chromatography.[6]

Incubate at 37°C for 4 to 24 hours.[7]

The final product is DSLNT. Purify using anion-exchange chromatography followed by

desalting.

Mandatory Visualization
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Caption: Enzymatic pathway for the synthesis of DSLNT.
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Caption: Experimental workflow for DSLNT synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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